![molecular formula C20H30N2O4S B14682766 cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-78-4](/img/structure/B14682766.png)
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is an organic compound with the molecular formula C20H30N2O4S. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique chemical structure, which includes a cycloheptyl group, a cyclohexylsulfamoyl group, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptyl isocyanate with 4-(cyclohexylsulfamoyl)phenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the reaction and reduce the need for hazardous reagents like phosgene. This method is environmentally friendly and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Uniqueness
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
35819-78-4 |
|---|---|
Molekularformel |
C20H30N2O4S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H30N2O4S/c23-20(26-18-10-6-1-2-7-11-18)21-16-12-14-19(15-13-16)27(24,25)22-17-8-4-3-5-9-17/h12-15,17-18,22H,1-11H2,(H,21,23) |
InChI-Schlüssel |
JDVARSLVAOVTSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


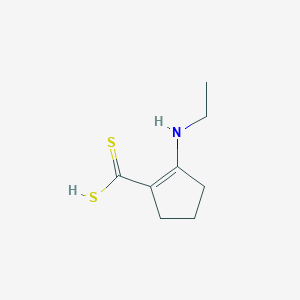
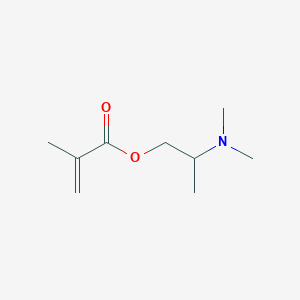
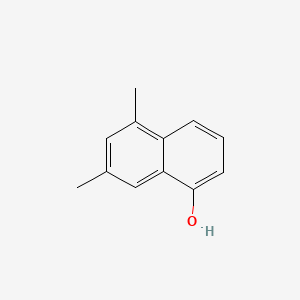

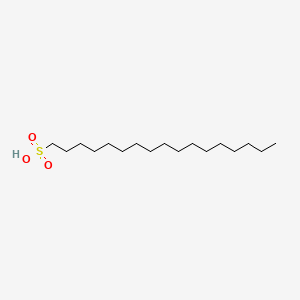
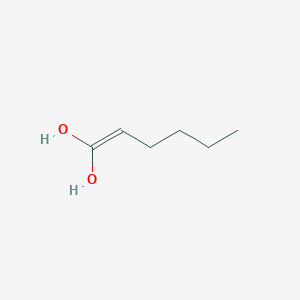
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

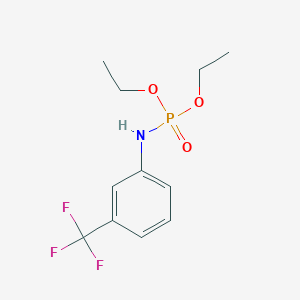
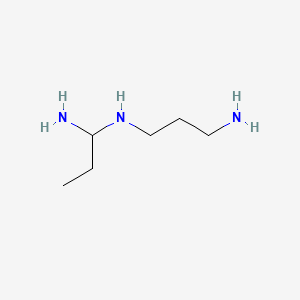
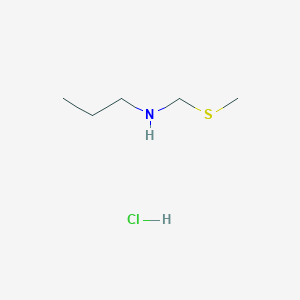

![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
